Ethyl 5-bromo-2-fluoro-4-methylbenzoate
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Overview
Description
Ethyl 5-bromo-2-fluoro-4-methylbenzoate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of benzoic acid and is characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring, along with an ethyl ester functional group. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2-fluoro-4-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 5-bromo-2-fluoro-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-fluoro-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution
Major Products Formed
Substitution: Products depend on the nucleophile used (e.g., 5-methoxy-2-fluoro-4-methylbenzoate).
Reduction: 5-bromo-2-fluoro-4-methylbenzyl alcohol.
Oxidation: 5-bromo-2-fluoro-4-methylbenzoic acid
Scientific Research Applications
Ethyl 5-bromo-2-fluoro-4-methylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-fluoro-4-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting enzyme activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Ethyl 5-bromo-2-fluoro-4-methylbenzoate can be compared with other similar compounds such as:
Ethyl 5-bromo-4-fluoro-2-methylbenzoate: Similar structure but different position of the fluorine atom.
Ethyl 5-chloro-2-fluoro-4-methylbenzoate: Chlorine instead of bromine.
Ethyl 5-bromo-2-chloro-4-methylbenzoate: Chlorine instead of fluorine.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in halogen atoms .
Properties
Molecular Formula |
C10H10BrFO2 |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
ethyl 5-bromo-2-fluoro-4-methylbenzoate |
InChI |
InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-5-8(11)6(2)4-9(7)12/h4-5H,3H2,1-2H3 |
InChI Key |
GPMCHUZOFGJWSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)Br)C)F |
Origin of Product |
United States |
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